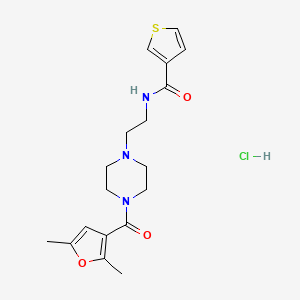

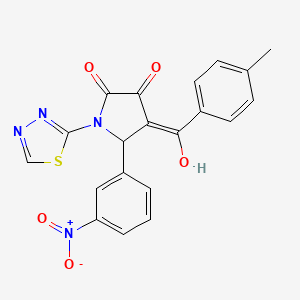

![molecular formula C20H18N4OS B2842962 2-({5-甲基-[1,2,4]三唑并[4,3-a]喹啉-1-基}硫代)-N-(3-甲基苯基)乙酰胺 CAS No. 483292-14-4](/img/structure/B2842962.png)

2-({5-甲基-[1,2,4]三唑并[4,3-a]喹啉-1-基}硫代)-N-(3-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives were designed and synthesized based on the structure of PLK1 inhibitor BI-2536 . Another study reported the synthesis of 1,2,4-triazole benzoic acid hybrids as potential anticancer molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide” are not explicitly mentioned in the available resources .

科学研究应用

合成和表征

化学化合物2-({5-甲基-[1,2,4]三唑并[4,3-a]喹啉-1-基}硫代)-N-(3-甲基苯基)乙酰胺,与涉及三唑并喹啉衍生物的一类化合物相关,已被研究用于各种应用,主要用于合成具有潜在药理活性的新化合物。例如,通过DCC偶联法和叠氮化物偶联法以良好至中等收率合成甲基2-[2-(4-苯基[1,2,4]三唑并-[4,3-a]喹喔啉-1-基硫代)乙酰氨基]烷酸酯及其N-区域异构类似物,展示了三唑并喹啉衍生物在创建具有不同潜在应用的化合物方面的多功能性(Fathalla, 2015)。

药理学应用

科学兴趣延伸到药理学领域,其中三唑并[4,3-a]喹啉的衍生物已被合成并评估其正性肌力作用,与标准药物相比表现出良好的活性。这表明有可能开发用于心血管疾病的新型治疗剂(Zhang et al., 2008)。此外,合成和研究新型1-取代-4-(2-甲基苯基)-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮作为一类新型H1-抗组胺剂,进一步证明了该化合物在创建具有显着活性和减少副作用的新药理剂方面的效用(Alagarsamy et al., 2008)。

抗菌活性

研究还延伸到新型衍生物的合成和抗菌评价,表明这些化合物在对抗微生物耐药性方面具有潜在用途。3-芳基-5H,13aH-喹啉并(3,2-f)(1,2,4)三唑并(4,3-b)(1,2-二氮杂-4-磺基)氮杂菲的产生及其对一组致病菌株的显着抗菌活性突出了三唑并喹啉衍生物在满足对新型抗菌剂需求方面的应用(Panwar & Singh, 2011)。

作用机制

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoline family have been found to intercalate dna , suggesting that DNA could be a potential target for this compound.

Mode of Action

It’s suggested that similar compounds in the [1,2,4]triazolo[4,3-a]quinoline family intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death.

Biochemical Pathways

Dna intercalation can disrupt many cellular processes, including dna replication and transcription, leading to cell death

Result of Action

Dna intercalation can lead to cell death , suggesting that this compound may have potential anticancer properties

属性

IUPAC Name |

N-(3-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-13-6-5-7-15(10-13)21-19(25)12-26-20-23-22-18-11-14(2)16-8-3-4-9-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKLDAHZVIWOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

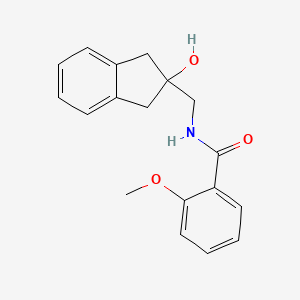

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)

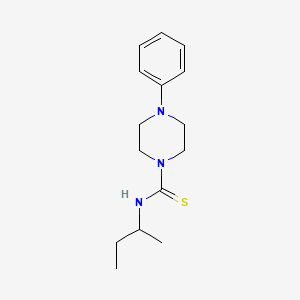

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)

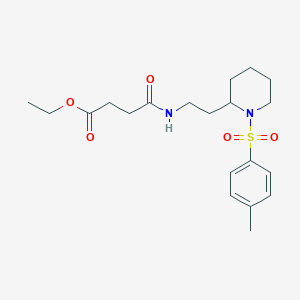

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

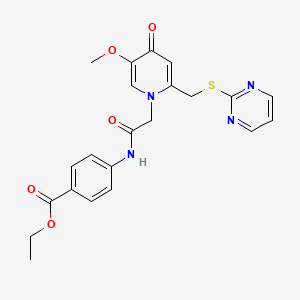

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)